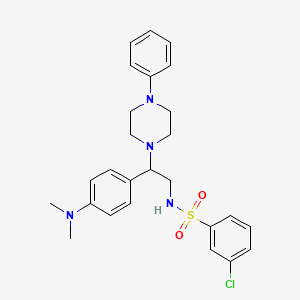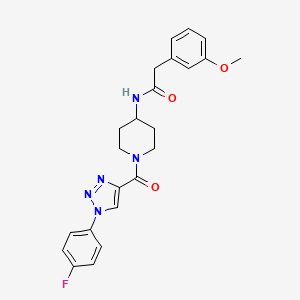
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
React 3-methoxyphenylacetic acid with the intermediate product from step 2 under peptide coupling conditions.
Conditions: Dicyclohexylcarbodiimide (DCC), NHS, room temperature.
Industrial Production Methods:
Typically, scalable synthesis would employ continuous flow reactors for the cycloaddition and coupling steps, ensuring consistent product quality and yield while optimizing reaction conditions for industrial feasibility.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid:
React 4-fluorobenzyl azide with propargyl alcohol under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
Conditions: Copper(I) iodide (CuI), sodium ascorbate, dimethyl sulfoxide (DMSO), room temperature.
Step 2: Formation of the piperidine derivative:
Piperidin-4-ylamine reacts with the triazole carboxylic acid in the presence of a coupling reagent like EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) to form the amide linkage.
Conditions: EDCI, N-hydroxysuccinimide (NHS), dichloromethane (DCM), room temperature.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation:
The triazole ring can undergo oxidation under specific conditions, potentially leading to ring opening or other structural modifications.
Reduction:
The compound can be reduced using hydride donors like sodium borohydride, particularly at the carbonyl group to form alcohol derivatives.
Substitution:
Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium thiolate, amines.
Major Products Formed from These Reactions:
Oxidation products could include triazole ring-opened structures.
Reduction could yield alcohol derivatives.
Substitution can lead to thiophenyl or aminophenyl derivatives.
Scientific Research Applications
In Chemistry:
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds.
In Biology:
Investigated for its potential as an enzyme inhibitor due to the triazole ring's known affinity for metal ion coordination.
In Medicine:
May have applications as an antimicrobial agent given the structural similarities to other triazole-based drugs.
In Industry:
Used in the synthesis of advanced materials, potentially contributing to the development of new polymers with unique properties.
Mechanism of Action
The triazole ring may interact with specific enzymes, coordinating with metal ions at the active site and inhibiting enzyme function.
Piperidine moiety might engage in hydrogen bonding with target proteins, stabilizing the compound-protein complex.
Overall, the combined structure allows for multifunctional interactions with biological targets, making it a promising candidate for drug development.
Comparison with Similar Compounds
Fluconazole
Itraconazole
Risperidone
Piperazine derivatives
Feel free to dive deeper into any section!
Properties
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3/c1-32-20-4-2-3-16(13-20)14-22(30)25-18-9-11-28(12-10-18)23(31)21-15-29(27-26-21)19-7-5-17(24)6-8-19/h2-8,13,15,18H,9-12,14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBVWBOOQRUCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2486203.png)
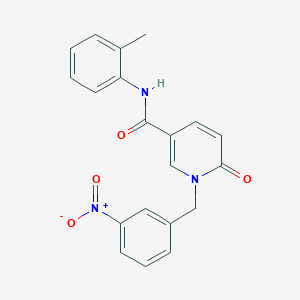
![1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2486198.png)
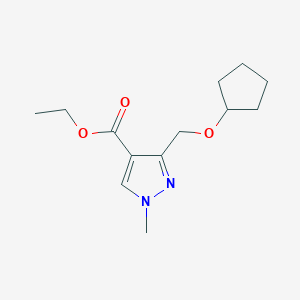

![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2486216.png)
![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2486217.png)
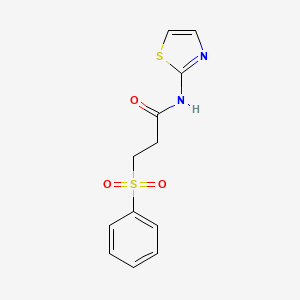
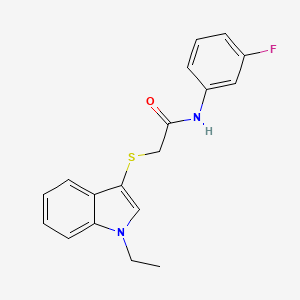

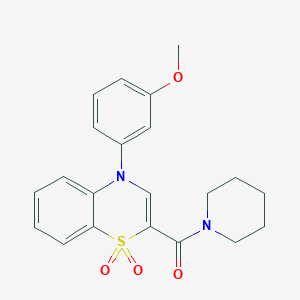
![4-cyano-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B2486208.png)
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2486211.png)
